Triethylbenzene

Beschreibung

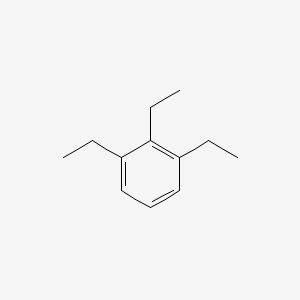

Structure

3D Structure

Eigenschaften

CAS-Nummer |

42205-08-3 |

|---|---|

Molekularformel |

C12H18 |

Molekulargewicht |

162.27 g/mol |

IUPAC-Name |

1,2,3-triethylbenzene |

InChI |

InChI=1S/C12H18/c1-4-10-8-7-9-11(5-2)12(10)6-3/h7-9H,4-6H2,1-3H3 |

InChI-Schlüssel |

VIDOPANCAUPXNH-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C(=CC=C1)CC)CC |

Siedepunkt |

421 °F at 760 mmHg (USCG, 1999) |

Dichte |

0.861 at 68 °F (USCG, 1999) - Less dense than water; will float Vapor density (Air= 1): 5.6 /1,3,5-Triethylbenzene/ |

Flammpunkt |

181 °F (USCG, 1999) |

Physikalische Beschreibung |

Triethylbenzene is a colorless liquid with a weak chemical odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999) |

Löslichkeit |

INSOL IN WATER; SOL IN ALC, ETHER |

Dampfdruck |

1.55 mmHg (USCG, 1999) 61.0-69.9 mmHg @ 20 °C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Triethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of triethylbenzene, with a focus on its three isomers: 1,2,3-triethylbenzene, 1,2,4-triethylbenzene (B43892), and 1,3,5-triethylbenzene (B86046). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other industrial sectors who utilize this aromatic hydrocarbon.

Physical Properties

This compound is a colorless liquid with a characteristic aromatic odor.[1][2] As with many aromatic hydrocarbons, it is generally insoluble in water but soluble in common organic solvents such as ethanol, ether, hexane, and heptane.[1][3][4] The physical properties vary slightly among its isomers due to the different arrangement of the ethyl groups on the benzene (B151609) ring.[1]

Quantitative Physical Properties of this compound Isomers

| Property | 1,2,3-Triethylbenzene | 1,2,4-Triethylbenzene | 1,3,5-Triethylbenzene |

| Molecular Formula | C₁₂H₁₈ | C₁₂H₁₈ | C₁₂H₁₈ |

| Molecular Weight | 162.27 g/mol [5] | 162.27 g/mol [1] | 162.27 g/mol [3] |

| CAS Number | 2564-83-2 (for 1,2,4-)[1] | 877-44-1[6] | 102-25-0[3] |

| Appearance | Colorless liquid | Colorless liquid[1] | Colorless liquid[3] |

| Odor | Aromatic hydrocarbon[1] | Aromatic hydrocarbon[1] | Aromatic |

| Melting Point | - | -47.50 °C[1] | - |

| Boiling Point | - | 216.00 °C[1] | 215-218 °C[3] |

| Density | - | 0.8860 g/cm³[1] | ~0.86 g/cm³[3] |

| Flash Point | - | - | ~81 °C[3] |

| Solubility in Water | Poor | Poor[1] | Insoluble[3] |

| Solubility in Organic Solvents | Soluble | Soluble in nonpolar solvents[1] | Soluble in ether and alcohols[3] |

| Refractive Index (n20/D) | - | - | 1.495[4] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily characterized by the reactions of the aromatic ring and the ethyl side chains. The ethyl groups are electron-donating, which activates the benzene ring towards electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and sulfonation.[6] The regioselectivity of these substitutions is influenced by the positions of the existing ethyl groups.[6]

This compound can undergo vigorous reactions with strong oxidizing agents.[7] It is stable under normal conditions and transportation.[7][8]

Synthesis of this compound

The most common method for synthesizing this compound is through the Friedel-Crafts alkylation of benzene with an ethylating agent, such as ethyl bromide or ethyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[6][9]

Another industrial method involves the disproportionation of ethylbenzene (B125841) .[10] This process typically involves heating ethylbenzene in the presence of a catalyst, leading to the formation of a mixture of benzene, diethylbenzenes, triethylbenzenes, and other polyalkylated benzenes.[10] The reaction mixture is then separated by rectification to isolate the this compound fraction.[10]

Experimental Protocols

Determination of Boiling Point by Simple Distillation

The boiling point of liquid compounds like this compound can be determined using simple distillation.[11]

Methodology:

-

A sample of the this compound isomer is placed in a round-bottom flask.

-

The flask is heated, and the temperature of the vapor is measured with a thermometer.

-

The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, indicated by a stable temperature reading as the liquid actively boils and condenses, is recorded as the boiling point.[11]

Determination of Melting Point

For isomers that are solid at or near room temperature, a melting point apparatus can be used.[11]

Methodology:

-

A small, powdered sample of the solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus and heated slowly.

-

The temperature range from which the solid begins to melt until it becomes a clear liquid is recorded as the melting point range.[11]

Determination of Solubility

The solubility of this compound in various solvents can be determined qualitatively.

Methodology:

-

A small amount of this compound is added to a test tube containing a specific solvent (e.g., water, ethanol, hexane).

-

The mixture is agitated to observe if the this compound dissolves.

-

Observations of miscibility or immiscibility are recorded. For immiscible liquids, the relative densities can be observed by which layer is on top.[12]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for this compound Synthesis and Characterization.

Safety and Handling

This compound is a combustible liquid and should be handled with care.[8] Vapors may cause eye and respiratory irritation, and prolonged skin contact can lead to dermatitis. It is important to use personal protective equipment, such as safety goggles and gloves, when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. In case of fire, use carbon dioxide, dry chemical, or foam extinguishers; water may be ineffective.

Industrial and Research Applications

This compound isomers are utilized in various industrial and research settings. They serve as intermediates in the synthesis of other chemicals.[1][3] For instance, 1,3,5-triethylbenzene is used in supramolecular chemistry as a scaffold to create molecular receptors and in the synthesis of di- and trinucleating ligands.[3][9] 1,2,4-triethylbenzene is used in the production of dyes and pharmaceuticals.[13] In the fossil fuel industry, it can act as a biological marker.[2]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 1,3,5-TRIETHYLBENZENE | 102-25-0 [chemicalbook.com]

- 5. Benzene, 1,2,3-triethyl - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 25340-18-5 [amp.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. 1,3,5-Triethylbenzene - Wikipedia [en.wikipedia.org]

- 10. RU2072973C1 - Method of synthesis of this compound - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. amherst.edu [amherst.edu]

- 13. 1,2,4-Trimethylbenzene | C9H12 | CID 7247 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,2,4-Triethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Triethylbenzene (B43892) is a polysubstituted aromatic hydrocarbon with applications in various fields, including its use as an intermediate in the synthesis of more complex molecules such as derivatives of indan (B1671822) and tetralin.[1][2] This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 1,2,4-triethylbenzene. The core methodologies discussed include Friedel-Crafts alkylation, alkylation of benzene (B151609) with ethanol (B145695) over zeolite catalysts, and the transalkylation of diethylbenzene. Furthermore, a modern approach involving nickel-catalyzed cyclotrimerization is presented. This document details experimental protocols, presents quantitative data in structured tables for comparative analysis, and utilizes logical diagrams to illustrate reaction pathways and workflows, aiming to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

1,2,4-Triethylbenzene (CAS 877-44-1) is a colorless liquid with the molecular formula C₁₂H₁₈.[2] Its asymmetrically substituted aromatic ring makes it a valuable building block in organic synthesis.[3] The presence of three activating ethyl groups on the benzene ring influences its reactivity in electrophilic aromatic substitution reactions.[1] This guide explores the principal manufacturing and laboratory-scale synthesis routes to obtain this compound, with a focus on providing practical experimental details and comparative performance data.

Primary Synthesis Pathways

The synthesis of 1,2,4-triethylbenzene can be achieved through several key chemical transformations. The most prominent methods are Friedel-Crafts alkylation, alkylation of benzene with ethanol, and transalkylation of diethylbenzenes.

Friedel-Crafts Alkylation

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, is a widely employed method for the synthesis of alkylbenzenes.[4] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][5]

The direct tri-ethylation of benzene to selectively form the 1,2,4-isomer is challenging due to the activating nature of the ethyl groups, which can lead to polyalkylation and a mixture of isomers.[6] A more controlled approach involves a two-step sequence: Friedel-Crafts acylation followed by reduction. However, direct alkylation is also practiced.

This protocol provides a general procedure for the ethylation of benzene, which can be adapted and optimized for the synthesis of 1,2,4-triethylbenzene.

Materials:

-

Benzene

-

Ethyl bromide (or ethyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (solvent)

-

Crushed ice

-

Concentrated hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube

-

Pressure-equalizing dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The entire apparatus should be flame-dried or oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon).

-

Charging Reactants: To the flask, add benzene and anhydrous dichloromethane. Cool the flask in an ice bath with stirring.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution while maintaining a low temperature.

-

Addition of Ethylating Agent: Add ethyl bromide to the dropping funnel and add it dropwise to the cooled, stirred reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for several hours, monitoring the progress by gas chromatography (GC).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, pour the reaction mixture onto a beaker containing crushed ice and concentrated hydrochloric acid. This step is highly exothermic and will release HCl gas; perform it in a well-ventilated fume hood.

-

Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product, a mixture of ethylbenzene (B125841), diethylbenzene, and triethylbenzene isomers, can be purified by fractional distillation under reduced pressure to isolate 1,2,4-triethylbenzene.[4]

Alkylation of Benzene with Ethanol over Zeolite Catalysts

The use of solid acid catalysts, particularly zeolites like ZSM-5, offers a more environmentally friendly and often more selective alternative to traditional Lewis acid catalysts for benzene alkylation.[7] The reaction of benzene with ethanol in the vapor phase over a zeolite catalyst can produce a mixture of ethylated benzenes, including 1,2,4-triethylbenzene.[7][8]

Materials:

-

Benzene

-

Ethanol

-

Zeolite catalyst (e.g., H-ZSM-5)

-

Inert gas (e.g., Nitrogen)

Equipment:

-

Fixed-bed reactor system with temperature and flow control

-

Catalyst bed

-

Vaporizer

-

Condenser and collection system

-

Gas chromatograph for product analysis

Procedure:

-

Catalyst Activation: Pack the fixed-bed reactor with the zeolite catalyst. Activate the catalyst by heating it under a flow of inert gas at a high temperature (e.g., 400-500 °C) for several hours to remove any adsorbed water.[9]

-

Reaction: Cool the reactor to the desired reaction temperature (e.g., 300-500 °C).[7] A mixture of benzene and ethanol is vaporized and passed over the catalyst bed, often with a carrier gas. The molar ratio of benzene to ethanol is a critical parameter to control the extent of alkylation.

-

Product Collection: The product stream exiting the reactor is cooled in a condenser, and the liquid products are collected.

-

Analysis and Purification: The product mixture is analyzed by gas chromatography to determine the conversion and selectivity. 1,2,4-Triethylbenzene can be isolated from the product mixture by fractional distillation.

Transalkylation of Diethylbenzene

Transalkylation is a process where alkyl groups are exchanged between aromatic rings.[10] In the context of 1,2,4-triethylbenzene synthesis, a mixture of ethylbenzene and diethylbenzene can be reacted in the presence of a catalyst to produce this compound isomers.[11] This process is often used in industrial settings to convert less desirable polyalkylated benzenes into more valuable products.[10]

Procedure:

-

A mixture of ethylbenzene and diethylbenzene is heated in the presence of a catalytic complex, for example, one based on aluminum chloride.[11]

-

The reaction is carried out at an elevated temperature (e.g., 120 °C) for a specific contact time.[11]

-

The reaction mass, which is a mixture of various alkylbenzenes, is then cooled.[11]

-

The catalyst is removed, and the hydrocarbon mixture is separated by rectification (distillation) to isolate benzene, ethylbenzene, diethylbenzene, and the target this compound fraction.[11]

Nickel-Catalyzed [2+2+2] Cyclotrimerization

A modern and atom-economical approach to substituted benzenes is the [2+2+2] cyclotrimerization of alkynes catalyzed by transition metals like nickel.[12] By selecting appropriate ligands, the regioselectivity of this reaction can be controlled to favor the formation of 1,2,4-substituted benzene derivatives from unactivated internal alkynes.[12] For example, the use of trialkylphosphine ligands with a nickel catalyst can promote the exclusive formation of 1,2,4-substituted benzenes.[12]

Data Presentation

The following tables summarize quantitative data for the synthesis of ethylated benzenes, providing a basis for comparing the different pathways.

Table 1: Alkylation of Benzene with Ethanol over Zeolite Catalysts

| Catalyst | Temperature (°C) | Benzene/Ethanol Molar Ratio | Benzene Conversion (%) | Ethylbenzene Selectivity (%) | This compound Formation | Reference |

|---|---|---|---|---|---|---|

| (Mg + B)-15%-HZSM-5 | 300-500 | 2:1 (by volume) | Not Specified | 76.22 | Observed in product mixture | [7] |

| AlCl₃-impregnated 13X | 400-450 | 3:1 | Not Specified | Primary product is ethylbenzene | Diethylbenzene is a minor product | [8] |

| H-ZSM-5 | 300-500 | 2:1 and 4:1 (by volume) | Varies with temp. | ~64 | Observed in product mixture |[7] |

Table 2: Transalkylation for this compound Production (Illustrative Data from Patent)

| Feed Composition | Reaction Temperature (°C) | Product Mixture Composition (wt. %) | Reference |

|---|

| 76 kg Ethylbenzene, 19 kg Diethylbenzene | 120 | Benzene: 12.0, Ethylbenzene: 47.2, Diethylbenzene: 34.1, This compound: 5.1 (1,2,4-isomer: 28.5% of TEB fraction) , Polyalkylbenzenes: 1.6 |[11] |

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships between the synthesis pathways and the general experimental workflows.

Caption: Overview of synthetic routes to 1,2,4-triethylbenzene.

Caption: Step-by-step workflow for Friedel-Crafts synthesis.

Caption: Workflow for vapor-phase alkylation using a zeolite catalyst.

Conclusion

The synthesis of 1,2,4-triethylbenzene can be accomplished through several effective pathways, each with its own set of advantages and challenges. Classical Friedel-Crafts alkylation provides a direct route, although control of selectivity can be an issue. The use of zeolite catalysts for the alkylation of benzene with ethanol presents a more sustainable and potentially more selective alternative. Transalkylation offers a method for converting byproducts into the desired this compound. Finally, nickel-catalyzed cyclotrimerization represents a modern, atom-economical approach to constructing the substituted benzene ring with high regioselectivity. The choice of synthetic route will depend on factors such as desired scale, available starting materials, and the required purity of the final product. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to select and optimize a suitable synthesis for their specific needs.

References

- 1. nbinno.com [nbinno.com]

- 2. Cas 877-44-1,1,2,4-TRIETHYLBENZENE | lookchem [lookchem.com]

- 3. 1,2,4-Triethylbenzene|CAS 877-44-1|High-Purity [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mt.com [mt.com]

- 6. m.youtube.com [m.youtube.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. gpj.ui.ac.ir [gpj.ui.ac.ir]

- 11. RU2072973C1 - Method of synthesis of this compound - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

1,3,5-Triethylbenzene: A Comprehensive Technical Guide

CAS Number: 102-25-0

This guide provides an in-depth overview of 1,3,5-triethylbenzene (B86046), a symmetrically substituted aromatic hydrocarbon. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed technical information on this compound.

Chemical and Physical Properties

1,3,5-Triethylbenzene is a colorless liquid that is insoluble in water but soluble in organic solvents like alcohol and ether.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₂H₁₈ | [3] | |

| Molecular Weight | 162.27 | g/mol | [3] |

| Boiling Point | 215 | °C | [4] |

| Density | 0.862 | g/mL at 25 °C | [4] |

| Refractive Index | 1.495 | n20/D | [4] |

| Flash Point | 76 | °C (closed cup) | [4] |

| InChI | 1S/C12H18/c1-4-10-7-11(5-2)9-12(6-3)8-10/h7-9H,4-6H2,1-3H3 | [4] | |

| InChIKey | WJYMPXJVHNDZHD-UHFFFAOYSA-N | [4] | |

| SMILES | CCC1=CC(CC)=CC(CC)=C1 | [4] |

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of 1,3,5-triethylbenzene.

| Spectrum Type | Key Features/Notes | Source |

| ¹H NMR | Spectrum available | [3][5] |

| IR | Spectrum available | [6][7] |

| Mass Spectrometry | Major peaks and fragmentation patterns available | [3][6][8] |

Safety and Hazards

1,3,5-Triethylbenzene is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H413: May cause long lasting harmful effects to aquatic life. | P264: Wash skin thoroughly after handling.P273: Avoid release to the environment.P280: Wear protective gloves/ eye protection/ face protection.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332 + P313: If skin irritation occurs: Get medical advice/ attention.P501: Dispose of contents/ container to an approved waste disposal plant. |

Synthesis and Reactivity

Synthesis

A common laboratory-scale synthesis of 1,3,5-triethylbenzene involves the Friedel-Crafts alkylation of benzene (B151609) with ethyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride.[11] An industrial method involves the disproportionation of diethylbenzene or a mixture with ethylbenzene (B125841).[12]

Caption: Synthesis of 1,3,5-Triethylbenzene via Friedel-Crafts Alkylation.

Reactivity

1,3,5-Triethylbenzene can undergo further electrophilic substitution reactions, though the existing ethyl groups influence the position of new substituents. It can also undergo oxidation of the ethyl side chains under strong oxidizing conditions. Studies have shown that it undergoes isomerization and cracking reactions at high temperatures.[13][14] Specifically, it can crack to produce diethylbenzene (DEB) and ethylbenzene (EB).[13]

Experimental Protocols

Friedel-Crafts Alkylation of Benzene

Objective: To synthesize 1,3,5-triethylbenzene from benzene and ethyl bromide.

Materials:

-

Anhydrous benzene

-

Ethyl bromide

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether (solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

-

Set up a dry reflux apparatus, including a round-bottom flask, a reflux condenser protected by a drying tube, and a dropping funnel.

-

Add anhydrous aluminum chloride to the flask.

-

A solution of anhydrous benzene in anhydrous diethyl ether is placed in the flask.

-

Ethyl bromide is added dropwise from the dropping funnel to the stirred mixture.

-

After the addition is complete, the reaction mixture is refluxed for a specified period.

-

The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the product, 1,3,5-triethylbenzene, is purified by fractional distillation.

Toxicological Information

The toxicological properties of 1,3,5-triethylbenzene have not been fully investigated.[15] Available data suggests it causes skin and serious eye irritation.[3][4][9][10] There is limited information on its mutagenic, reproductive, or carcinogenic effects.[15] One study notes that unlike its isomer 1,2,4-triethylbenzene, 1,3,5-triethylbenzene is not neurotoxic because it does not form a gamma-diketone metabolite.[16]

Applications

1,3,5-Triethylbenzene serves as an intermediate in organic synthesis.[1] Its symmetrical structure makes it a useful building block for more complex molecules. It has been used as a supramolecular template to organize molecular-recognition elements and to synthesize di- and trinucleating ligands.[2] It is also a component of some fuels.[16]

Caption: Key application areas of 1,3,5-Triethylbenzene.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,3,5-TRIETHYLBENZENE | 102-25-0 [chemicalbook.com]

- 3. 1,3,5-Triethylbenzene | C12H18 | CID 7602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,5-三乙基苯 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,3,5-TRIETHYLBENZENE(102-25-0) 1H NMR [m.chemicalbook.com]

- 6. Benzene, 1,3,5-triethyl- [webbook.nist.gov]

- 7. Benzene, 1,3,5-triethyl- [webbook.nist.gov]

- 8. Benzene, 1,3,5-triethyl- [webbook.nist.gov]

- 9. echemi.com [echemi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 1,3,5-Triethylbenzene - Wikipedia [en.wikipedia.org]

- 12. RU2072973C1 - Method of synthesis of triethylbenzene - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. fishersci.com [fishersci.com]

- 16. series.publisso.de [series.publisso.de]

An In-depth Technical Guide to the Molecular Structure of Symmetrical Triethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of symmetrical triethylbenzene, also known as 1,3,5-triethylbenzene (B86046). The document details its chemical identity, structural parameters, spectroscopic signature, and a standardized synthesis protocol. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies are provided for key characterization techniques, and logical relationships are visualized using Graphviz diagrams.

Chemical Identity and Physical Properties

Symmetrical this compound is an aromatic hydrocarbon with three ethyl groups attached to the benzene (B151609) ring at positions 1, 3, and 5. Its symmetrical nature imparts specific chemical and physical properties.

| Identifier | Value |

| IUPAC Name | 1,3,5-Triethylbenzene |

| Synonyms | Symmetrical this compound, 1,3,5-TEB |

| Chemical Formula | C₁₂H₁₈ |

| CAS Number | 102-25-0[1] |

| Molar Mass | 162.27 g/mol [1] |

| Appearance | Colorless liquid |

| Density | 0.862 g/cm³ |

| Boiling Point | 215 °C |

| Melting Point | -66.5 °C |

| Refractive Index | 1.495 |

Molecular Structure and Conformation

The molecular structure of 1,3,5-triethylbenzene is characterized by a planar benzene ring with three ethyl substituents. The orientation of these ethyl groups relative to the plane of the benzene ring is a key conformational feature. Due to steric hindrance, the ethyl groups are not free to rotate and adopt a preferred conformation where they are tilted out of the plane of the benzene ring.

Spectroscopic Characterization

The symmetrical nature of 1,3,5-triethylbenzene leads to a simplified spectroscopic signature, which is a key feature for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's C₃ symmetry, the proton NMR spectrum is deceptively simple, showing only two sets of signals corresponding to the aromatic protons and the ethyl group protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 | Singlet | 3H | Aromatic (Ar-H) |

| ~2.6 | Quartet | 6H | Methylene (-CH₂-) |

| ~1.2 | Triplet | 9H | Methyl (-CH₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum also reflects the molecular symmetry, exhibiting only four distinct signals.

| Chemical Shift (δ) ppm | Assignment |

| ~144 | Aromatic (C-CH₂CH₃) |

| ~126 | Aromatic (C-H) |

| ~29 | Methylene (-CH₂) |

| ~16 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the vibrations of the aromatic ring and the alkyl substituents.

| Wavenumber (cm⁻¹) | Vibration |

| 3030-3080 | C-H stretching (aromatic) |

| 2850-2970 | C-H stretching (aliphatic) |

| 1600, 1480 | C=C stretching (aromatic ring) |

| 860-880 | C-H out-of-plane bending (isolated aromatic H) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak and a base peak resulting from the benzylic cleavage of an ethyl group.

| m/z | Relative Intensity | Assignment |

| 162 | High | [M]⁺ (Molecular ion) |

| 147 | 100 | [M-CH₃]⁺ |

| 133 | High | [M-C₂H₅]⁺ |

Experimental Protocols

Synthesis of 1,3,5-Triethylbenzene via Friedel-Crafts Alkylation

This protocol describes the synthesis of 1,3,5-triethylbenzene from benzene and ethyl bromide using aluminum chloride as a catalyst.

Materials:

-

Benzene

-

Ethyl bromide

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl), concentrated

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, place benzene and cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add anhydrous aluminum chloride to the stirred benzene.

-

From the dropping funnel, add ethyl bromide dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring at the same temperature for 2-3 hours.

-

Slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water, followed by a dilute sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain pure 1,3,5-triethylbenzene.

Spectroscopic Analysis Protocols

The following are generalized protocols for the spectroscopic characterization of 1,3,5-triethylbenzene.

4.2.1. NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 10-20 mg of 1,3,5-triethylbenzene in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Angle: 30 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 128 or more (due to the low natural abundance of ¹³C)

-

Proton Decoupling: Broadband decoupling is applied to simplify the spectrum to singlets.

-

4.2.2. IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation (Thin Film Method): Place a drop of neat 1,3,5-triethylbenzene between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

4.2.3. Mass Spectrometry

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Preparation: Prepare a dilute solution of 1,3,5-triethylbenzene in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Parameters:

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Conclusion

This technical guide has provided a detailed examination of the molecular structure of symmetrical this compound. The combination of its unique symmetrical structure and the resulting spectroscopic characteristics makes it an important molecule in various fields of chemical research. The provided experimental protocols offer standardized methods for its synthesis and characterization, ensuring reproducibility and reliability in scientific investigations. Further exploration of its crystallographic data will provide even more precise insights into its three-dimensional structure.

References

A Technical Guide to the Spectral Analysis of Triethylbenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for the three isomers of triethylbenzene: 1,2,3-triethylbenzene, 1,2,4-triethylbenzene, and 1,3,5-triethylbenzene (B86046). This document presents quantitative spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition. The information herein is intended to serve as a valuable resource for the identification and differentiation of these isomers in various research and development applications.

Spectroscopic Data of this compound Isomers

The unique substitution patterns of the ethyl groups on the benzene (B151609) ring in 1,2,3-, 1,2,4-, and 1,3,5-triethylbenzene give rise to distinct spectral fingerprints. These differences are crucial for the unambiguous identification of each isomer. The following sections summarize the key spectral data for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for clear differentiation of the this compound isomers.

Table 1: ¹H NMR Spectral Data for this compound Isomers

| Isomer | Aromatic Protons (δ, ppm) | Methylene Protons (-CH₂-) (δ, ppm) | Methyl Protons (-CH₃) (δ, ppm) |

| 1,2,3-Triethylbenzene | ~6.9-7.1 (m) | ~2.6-2.8 (m) | ~1.2-1.3 (m) |

| 1,2,4-Triethylbenzene | ~6.9-7.1 (m) | ~2.5-2.7 (q) | ~1.2 (t) |

| 1,3,5-Triethylbenzene | ~6.8 (s) | ~2.6 (q) | ~1.2 (t) |

Table 2: ¹³C NMR Spectral Data for this compound Isomers

| Isomer | Aromatic Carbons (δ, ppm) | Methylene Carbons (-CH₂-) (δ, ppm) | Methyl Carbons (-CH₃) (δ, ppm) |

| 1,2,3-Triethylbenzene | ~123-142 | ~22-29 | ~15 |

| 1,2,4-Triethylbenzene | ~125-142 | ~25-29 | ~15-16 |

| 1,3,5-Triethylbenzene | ~125, 142 | ~29 | ~16 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations in the fingerprint region, providing a key diagnostic tool for distinguishing between the isomers.

Table 3: Key Infrared (IR) Absorption Peaks for this compound Isomers (cm⁻¹)

| Isomer | Aromatic C-H Stretch | Aliphatic C-H Stretch | C=C Ring Stretch | C-H Out-of-Plane Bending |

| 1,2,3-Triethylbenzene | ~3000-3100 | ~2850-2970 | ~1600, 1480 | ~770-810 |

| 1,2,4-Triethylbenzene | ~3000-3100 | ~2850-2970 | ~1610, 1500 | ~800-840, 870-890 |

| 1,3,5-Triethylbenzene | ~3000-3100 | ~2850-2970 | ~1600, 1470 | ~690-710, 830-880 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. While all three this compound isomers have the same molecular weight (162.28 g/mol ), their fragmentation patterns under electron ionization (EI) can show subtle differences. The base peak for all isomers is typically observed at m/z 133, corresponding to the loss of an ethyl group.

Table 4: Key Mass Spectrometry (MS) Data for this compound Isomers (m/z and Relative Intensity)

| Isomer | Molecular Ion [M]⁺ | [M-15]⁺ | [M-29]⁺ (Base Peak) | Other Significant Fragments |

| 1,2,3-Triethylbenzene | 162 | 147 | 133 | 105, 91, 77 |

| 1,2,4-Triethylbenzene | 162 | 147 | 133 | 105, 91, 77 |

| 1,3,5-Triethylbenzene | 162 | 147 | 133 | 105, 91, 77 |

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of the this compound isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then filtered through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

-

Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition :

-

¹H NMR : A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR : A proton-decoupled pulse sequence is used to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are necessary.

-

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation : For liquid samples like the this compound isomers, a "neat" spectrum is typically acquired. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[1]

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition : A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam after it passes through the sample, which is then mathematically converted into an absorbance or transmittance spectrum.

-

Data Processing : The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : The this compound isomer is diluted in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used.

-

Data Acquisition :

-

Gas Chromatography : A small volume of the diluted sample is injected into the GC, where it is vaporized. The volatile components are separated as they pass through a capillary column (e.g., a nonpolar DB-5ms column) with a carrier gas (e.g., helium). The oven temperature is programmed to ramp up to ensure the separation of the isomers.

-

Mass Spectrometry : As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization at 70 eV). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

-

-

Data Processing : The data is presented as a total ion chromatogram (TIC), which shows the intensity of the total ion current as a function of retention time. Mass spectra for each chromatographic peak can then be extracted and analyzed.

Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the identification and differentiation of an unknown this compound isomer using the spectroscopic techniques described.

Caption: Workflow for the identification of this compound isomers.

References

The Reactivity and Stability of Triethylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of triethylbenzene isomers (1,2,3-, 1,2,4-, and 1,3,5-triethylbenzene). The document details their chemical properties, reactivity in various organic reactions, and thermal stability, supported by quantitative data, experimental methodologies, and mechanistic diagrams.

Physicochemical and Thermodynamic Properties

The stability and reactivity of this compound isomers are fundamentally governed by their physical and thermodynamic properties. The symmetrical 1,3,5-isomer generally exhibits greater stability due to minimized steric hindrance and favorable electronic distribution. Quantitative data for the isomers are summarized in the tables below.

Table 1: Physical Properties of this compound Isomers

| Property | 1,2,3-Triethylbenzene | 1,2,4-Triethylbenzene | 1,3,5-Triethylbenzene (B86046) |

| Molecular Formula | C₁₂H₁₈ | C₁₂H₁₈ | C₁₂H₁₈ |

| Molar Mass ( g/mol ) | 162.27 | 162.27 | 162.27 |

| Boiling Point (°C) | 218-219 | 217.5 | 215 |

| Melting Point (°C) | - | -78 | -66.5 |

| Density (g/mL at 25°C) | ~0.87 | 0.872 | 0.862 |

| Refractive Index (n20/D) | - | 1.501 | 1.495 |

| Flash Point (°C) | - | 81 | 76 |

Table 2: Thermodynamic Properties of this compound Isomers

| Property | 1,2,4-Triethylbenzene | 1,3,5-Triethylbenzene |

| Standard Enthalpy of Formation (gas, kJ/mol) | - | - |

| Standard Gibbs Free Energy of Formation (gas, kJ/mol) | - | - |

| Standard Molar Entropy (gas, J/mol·K) | - | 455.9 ± 2.1 |

| Ideal Gas Heat Capacity (Cp,gas, J/mol·K) | - | 267.31 (at 298.15 K) |

Reactivity of this compound

The reactivity of the this compound isomers is characterized by the electron-donating nature of the ethyl groups, which activate the aromatic ring towards electrophilic substitution. The substitution pattern is dictated by the positions of the existing ethyl groups.

Electrophilic Aromatic Substitution

This compound readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The ethyl groups are ortho-, para-directing activators.

-

1,3,5-Triethylbenzene: All available positions on the ring are equivalent and activated, leading to a single monosubstitution product.

-

1,2,4-Triethylbenzene: The positions for substitution are not equivalent, leading to a mixture of products. The incoming electrophile will preferentially substitute at positions ortho or para to the existing ethyl groups, considering steric hindrance.

-

1,2,3-Triethylbenzene: Similar to the 1,2,4-isomer, this will also yield a mixture of products upon electrophilic substitution.

Mechanism of Electrophilic Aromatic Substitution on this compound.

Oxidation

The ethyl side chains of this compound can be oxidized to various products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the ethyl groups to carboxylic acids. For this reaction to occur, the alpha-carbon (the carbon attached to the benzene (B151609) ring) must have at least one hydrogen atom.

Hydrogenation

Catalytic hydrogenation of the aromatic ring of this compound isomers yields the corresponding triethylcyclohexane. This reaction typically requires a metal catalyst, such as platinum, palladium, or ruthenium, under hydrogen pressure.

Pyrolysis

The thermal decomposition (pyrolysis) of this compound, like other alkylbenzenes, proceeds through a free-radical chain mechanism at high temperatures. The initiation step involves the homolytic cleavage of a C-C bond in one of the ethyl side chains to form a benzyl-type radical and a methyl radical. Propagation steps then lead to a complex mixture of smaller hydrocarbons and aromatic compounds. The stability of the isomers to pyrolysis generally follows the order: 1,3,5- > 1,2,4- > 1,2,3-triethylbenzene.

General Experimental Workflow for the Pyrolysis of this compound.

Experimental Protocols

Synthesis of 1,3,5-Triethylbenzene via Friedel-Crafts Alkylation

This protocol is adapted from standard procedures for Friedel-Crafts alkylation.

Materials:

-

Benzene (anhydrous)

-

Ethyl bromide (anhydrous)

-

Aluminum chloride (anhydrous)

-

Dichloromethane (B109758) (anhydrous, as solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

To the flask, add anhydrous dichloromethane and cool it to 0-5 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride to the stirred solvent.

-

Add anhydrous benzene to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

-

Add anhydrous ethyl bromide to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain 1,3,5-triethylbenzene.

Mechanism of Friedel-Crafts Alkylation of Benzene.

Note: The reaction can proceed to form diethyl- and this compound isomers. Controlling the stoichiometry and reaction conditions is crucial for obtaining the desired product.

Spectroscopic Data

Table 3: Spectroscopic Data for this compound Isomers

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Major Mass Spec. Fragments (m/z) |

| 1,2,3-Triethylbenzene | Complex multiplet for aromatic H, quartet and triplet for ethyl groups. | - | 162, 147, 133, 119, 105, 91 |

| 1,2,4-Triethylbenzene | Aromatic region shows distinct signals for the three non-equivalent protons. Ethyl groups show overlapping quartets and triplets. | Aromatic signals corresponding to the substituted and unsubstituted carbons. Two distinct signals for the ethyl groups. | 162, 147, 133, 119, 105, 91 |

| 1,3,5-Triethylbenzene | Singlet for aromatic protons (~6.8 ppm), quartet for -CH₂- (~2.6 ppm), triplet for -CH₃ (~1.2 ppm).[1] | Aromatic C-H (~125 ppm), aromatic C-C₂H₅ (~142 ppm), -CH₂- (~29 ppm), -CH₃ (~16 ppm). | 162, 147, 133, 119, 105, 91 |

Stability and Storage

This compound isomers are relatively stable compounds under normal conditions. They are flammable liquids and should be stored in a cool, well-ventilated area away from sources of ignition.[2] The vapors can form explosive mixtures with air.[2] They are generally incompatible with strong oxidizing agents.

Conclusion

The reactivity and stability of this compound isomers are of significant interest in organic synthesis and materials science. The symmetrical 1,3,5-isomer is often favored for its predictable reactivity and higher stability. Understanding the directing effects of the ethyl groups is crucial for predicting the outcomes of electrophilic substitution reactions. Further research into the detailed kinetics of their oxidation and pyrolysis reactions would provide deeper insights into their reaction mechanisms and potential applications.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triethylbenzene derivatives and related aromatic hydrocarbons, focusing on their synthesis, chemical properties, and potential applications in drug discovery and development. This document details experimental protocols for the synthesis of key intermediates and presents available data on their biological activities.

Introduction to Triethylbenzenes and Their Derivatives

Triethylbenzenes are aromatic hydrocarbons characterized by a benzene (B151609) ring substituted with three ethyl groups. The isomers, 1,2,3-, 1,2,4-, and 1,3,5-triethylbenzene (B86046), serve as versatile scaffolds in organic synthesis. Their derivatives, particularly those with functionalized substituents, are of growing interest in medicinal chemistry due to their potential to interact with biological targets. The symmetrical 1,3,5-triethylbenzene core, for instance, provides a rigid framework for the spatial presentation of pharmacophoric groups, making it an attractive starting point for the design of novel therapeutic agents. These compounds can be functionalized to create a diverse range of derivatives, including halogenated, aminated, and heterocyclic variants, each with unique physicochemical and biological properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the Friedel-Crafts alkylation of benzene to produce the this compound core. This is followed by functionalization of the ethyl groups or the aromatic ring.

Friedel-Crafts Alkylation for the Synthesis of 1,3,5-Triethylbenzene

The preparation of 1,3,5-triethylbenzene can be achieved via the Friedel-Crafts alkylation of benzene using an ethylating agent such as ethyl bromide in the presence of a Lewis acid catalyst like aluminum chloride.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

Materials:

-

Benzene

-

Ethyl bromide

-

Anhydrous aluminum chloride

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in benzene at 0 °C, slowly add ethyl bromide.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation to yield 1,3,5-triethylbenzene.

Reaction Workflow:

Synthesis of Halogenated this compound Intermediates

Halogenated derivatives, such as 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (B60834), are crucial intermediates for further functionalization.

Experimental Protocol: Bromomethylation of 1,3,5-Triethylbenzene [1]

Materials:

-

1,3,5-Triethylbenzene

-

Paraformaldehyde

-

Hydrogen bromide (33 wt. % in acetic acid)

-

Glacial acetic acid

Procedure:

-

In a three-necked round-bottom flask, add 1,3,5-triethylbenzene (0.10 mol) and glacial acetic acid (80 mL).[1]

-

While stirring, add paraformaldehyde (0.20 mol as CH₂O).[1]

-

From a dropping funnel, add a 33 wt. % solution of hydrogen bromide in acetic acid (0.20 mol of HBr) dropwise over 30 minutes.[1]

-

Heat the reaction mixture to 45-50°C and maintain this temperature for 4 hours.[1]

-

Cool the mixture to room temperature and pour it into cold deionized water to precipitate the product.[1]

-

Collect the solid product by vacuum filtration and wash with deionized water.[1]

-

Dry the product in a vacuum oven at 40°C.[1]

Reaction Workflow:

Synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene

The aminomethyl derivative is a versatile precursor for a variety of molecular receptors and ligands.

Experimental Protocol: Synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene [2]

Materials:

-

1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene

-

Sodium azide (B81097) (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Triphenylphosphine (B44618) (Ph₃P)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (1 N)

-

Ethyl acetate (B1210297)

-

Sodium hydroxide (B78521) (NaOH)

Procedure:

-

Azide Formation: Dissolve 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene in DMF and add sodium azide. Heat the mixture to facilitate the substitution reaction to form 1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene. After cooling, the product can be extracted.

-

Staudinger Reduction: To the solid trisazide, add triphenylphosphine followed by a 10:1 solution of THF and water.[2]

-

After the reaction is complete (monitored by TLC), remove the THF under reduced pressure.[2]

-

Dissolve the residue in dichloromethane (B109758) and wash with 1 N HCl.[2]

-

Combine the acidic aqueous phases and wash with ethyl acetate to remove triphenylphosphine oxide.[2]

-

Basify the aqueous layer with NaOH and extract the product with an organic solvent.

-

Dry the organic layer and evaporate the solvent to yield 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene.

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic data for this compound isomers.

Table 1: Physicochemical Properties of this compound Isomers

| Property | 1,2,3-Triethylbenzene | 1,2,4-Triethylbenzene | 1,3,5-Triethylbenzene |

| Molecular Formula | C₁₂H₁₈ | C₁₂H₁₈ | C₁₂H₁₈ |

| Molar Mass ( g/mol ) | 162.27 | 162.27 | 162.27 |

| Boiling Point (°C) | 218 | 216-217 | 215 |

| Melting Point (°C) | - | -78 | -66.5 |

| Density (g/cm³) | 0.882 | 0.876 | 0.862 |

Table 2: Spectroscopic Data for 1,3,5-Triethylbenzene

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, ppm) | δ 6.8 (s, 3H, Ar-H), 2.6 (q, 6H, -CH₂-), 1.2 (t, 9H, -CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 143.8, 125.7, 28.9, 15.6 |

| Mass Spectrum (m/z) | 162 (M+), 147, 133, 119, 105, 91 |

| IR (cm⁻¹) | 2965, 2930, 2871, 1605, 1455, 870 |

Biological Activities and Potential in Drug Development

While systematic studies on the biological activities of a broad range of this compound derivatives are limited, related trisubstituted aromatic hydrocarbons, such as 1,3,5-triazine (B166579) derivatives, have shown significant potential as anticancer agents.

Anticancer Activity of Related Aromatic Hydrocarbons

Numerous 1,3,5-triazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The 1,3,5-triazine scaffold, being a trisubstituted benzene bioisostere, provides valuable insights into the potential of similarly substituted this compound derivatives.

Table 3: Anticancer Activity (IC₅₀ in µM) of Selected 1,3,5-Triazine Derivatives [3][4][5][6]

| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) | MDA-MB-231 (Breast) |

| Derivative A | 129.0[4] | - | - | - | - |

| Derivative B | - | 8.1[7] | - | - | - |

| Derivative C | 2.1[7] | - | - | - | - |

| Compound 4f | - | - | - | - | 6.25[5] |

| Compound 4k | - | - | - | - | 8.18[5] |

| Compound 8e | - | - | 0.05[6] | - | - |

| Compound 10e | - | - | 0.062[6] | - | - |

| Compound 11e | - | - | 0.028[6] | - | - |

| Doxorubicin (Ref.) | 6.7[7] | 7.8[7] | - | - | - |

| Imatinib (Ref.) | - | - | - | - | 35.50[5] |

| Methotrexate (Ref.) | - | - | >100[6] | - | - |

Note: The specific structures of derivatives A, B, and C are detailed in the cited literature. The data presented are from different studies and experimental conditions may vary.

The data suggest that appropriate substitution on a trisubstituted benzene core can lead to potent and selective anticancer activity. This provides a strong rationale for the synthesis and evaluation of a library of this compound derivatives with diverse functional groups.

Potential as Enzyme Inhibitors: Targeting LSD1

Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme that is overexpressed in several cancers and represents a promising therapeutic target. Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes and induce cancer cell differentiation and apoptosis. The general structure of some LSD1 inhibitors incorporates aromatic scaffolds, suggesting that this compound derivatives could be designed to target this enzyme.

LSD1 Signaling Pathway and Therapeutic Intervention:

LSD1, as part of a corepressor complex, demethylates histone H3 at lysine (B10760008) 4 (H3K4me2), leading to transcriptional repression of target genes, including tumor suppressors like p21 (CDKN1A). Inhibition of LSD1 restores H3K4 methylation, leading to the expression of p21, which in turn inhibits cyclin-dependent kinases (CDKs), causing cell cycle arrest at the G1/S phase and suppressing tumor growth.

Related Aromatic Hydrocarbons in Medicinal Chemistry

The principles of drug design applied to this compound derivatives can be extended to other substituted aromatic hydrocarbons.

Polycyclic Aromatic Hydrocarbons (PAHs)

While many PAHs are known for their carcinogenicity, certain functionalized PAHs have been investigated as anticancer agents. Their planar structure allows them to intercalate into DNA, leading to cytotoxicity. The design of novel PAH derivatives focuses on optimizing DNA binding and minimizing toxicity to healthy cells.

Trisubstituted Benzene Derivatives

The "additivity of effects" is a key principle in the design of trisubstituted benzene derivatives. The electronic and steric properties of each substituent contribute to the overall reactivity, selectivity, and biological activity of the molecule. By strategically combining electron-donating and electron-withdrawing groups, and by varying their positions on the benzene ring, medicinal chemists can fine-tune the pharmacological profile of a lead compound.

Conclusion and Future Directions

This compound derivatives and related aromatic hydrocarbons represent a promising, yet underexplored, class of scaffolds for drug discovery. The synthetic accessibility of the this compound core allows for the creation of diverse chemical libraries. The anticancer activity of related trisubstituted aromatic compounds, such as 1,3,5-triazines, provides a strong impetus for the investigation of this compound derivatives as potential therapeutic agents.

Future research should focus on:

-

The synthesis and systematic biological evaluation of a diverse library of this compound derivatives to establish clear structure-activity relationships.

-

The investigation of these compounds as inhibitors of key oncogenic targets, such as LSD1 and other epigenetic modulators.

-

The optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a foundational resource to stimulate further research into the exciting therapeutic potential of this class of aromatic hydrocarbons.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxic activity of trisubstituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]

"isomers of triethylbenzene and their properties"

An In-depth Technical Guide to the Isomers of Triethylbenzene

This guide provides a comprehensive overview of the isomers of this compound, detailing their synthesis, physical and chemical properties, and common applications. The content is tailored for researchers, scientists, and professionals in drug development and related fields.

Introduction to this compound Isomers

This compound (C₁₂H₁₈) is an aromatic hydrocarbon with three ethyl substituents on a benzene (B151609) ring.[1] It exists as three structural isomers, distinguished by the relative positions of the ethyl groups: 1,2,3-triethylbenzene, 1,2,4-triethylbenzene (B43892), and 1,3,5-triethylbenzene (B86046).[2][3][4] These isomers share the same molecular weight but exhibit distinct physical and chemical properties due to the differences in their molecular symmetry and steric hindrance.

Synthesis of this compound Isomers

The synthesis of this compound isomers is most commonly achieved through Friedel-Crafts alkylation of benzene with an ethylating agent, such as ethyl bromide or ethene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5] Another industrial method involves the disproportionation of diethylbenzene.[5][6] The reaction conditions, including temperature, catalyst, and reactant ratios, can be optimized to favor the formation of a specific isomer, though mixtures are often produced, requiring subsequent separation.

General Experimental Protocol for Friedel-Crafts Alkylation

The following protocol outlines a general procedure for the synthesis of this compound isomers via Friedel-Crafts alkylation.

Materials:

-

Anhydrous benzene

-

Ethyl bromide

-

Anhydrous aluminum chloride (catalyst)

-

Anhydrous diethyl ether (solvent)

-

Hydrochloric acid (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

A reaction flask is charged with anhydrous benzene and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.

-

Ethyl bromide is added dropwise to the stirred suspension. The reaction is typically exothermic and should be maintained at a low temperature.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure completion.

-

The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

The resulting crude product, a mixture of ethylated benzenes, is purified by fractional distillation to isolate the this compound isomers.

dot

Caption: Workflow for the synthesis of this compound isomers.

Properties of this compound Isomers

The physical and chemical properties of the this compound isomers are summarized in the tables below.

Physical Properties

| Property | 1,2,3-Triethylbenzene | 1,2,4-Triethylbenzene | 1,3,5-Triethylbenzene |

| Molecular Formula | C₁₂H₁₈ | C₁₂H₁₈[7] | C₁₂H₁₈[4] |

| Molar Mass ( g/mol ) | 162.27[8] | 162.27 | 162.27[4] |

| Appearance | Colorless liquid[1] | Colorless liquid[9][10] | Colorless liquid[4] |

| Melting Point (°C) | -25.43 (estimate) | -47.50 | -66.5[4] |

| Boiling Point (°C) | 212.7 | 216.0 | 215[4] |

| Density (g/cm³ at 25°C) | 0.863 | 0.8860 | 0.862[4] |

| Refractive Index (n20/D) | 1.4969 (estimate) | 1.501[11] | 1.495[4] |

| Flash Point (°C) | 75.5[8] | 80.6 (177 °F)[10] | 76[4] |

| Solubility in water | Practically insoluble | Poor solubility | Practically insoluble[4] |

| Solubility in organic solvents | Soluble | Soluble in nonpolar solvents[9] | Soluble in ethanol, diethyl ether[4] |

Spectroscopic Data

| Isomer | ¹H NMR | ¹³C NMR | Mass Spectrometry | IR Spectroscopy |

| 1,2,3-Triethylbenzene | Data available | Data available | Data available | Data available |

| 1,2,4-Triethylbenzene | Data available[7] | Data available | Data available[7] | Data available[7] |

| 1,3,5-Triethylbenzene | Data available[12][13] | Data available[13] | Data available[14][15] | Data available[14][15] |

Chemical Reactivity and Mechanisms

The ethyl groups are electron-donating and activate the benzene ring towards electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and sulfonation.[5] The regioselectivity of these reactions is influenced by the positions of the existing ethyl groups.

dot

Caption: General mechanism of electrophilic aromatic substitution.

In the case of 1,2,4-triethylbenzene, the incoming electrophile is directed to specific positions on the ring, making it a useful precursor for targeted synthesis.[5] The neurotoxic effects of 1,2,4-triethylbenzene are thought to be caused by its metabolite, 1,2-diacetyl-4-ethylbenzene, which can react with neuroproteins.[16] In contrast, 1,3,5-triethylbenzene is not considered neurotoxic because it does not form a gamma-diketone metabolite.[16]

Applications

The isomers of this compound have various applications in research and industry:

-

1,2,4-Triethylbenzene: Used as an intermediate in the synthesis of ethyl derivatives of indan (B1671822) and tetralin, which are precursors for pharmaceuticals and advanced materials.[5][10][17] It also serves as a biological marker in the fossil fuel industry to help characterize the origin and thermal maturity of petroleum.[17][18]

-

1,3,5-Triethylbenzene: Utilized as a supramolecular template to organize molecular-recognition elements in host-guest chemistry.[19] It is also used in the synthesis of di- and trinucleating ligands.[4][19]

-

General Uses: this compound isomers can be used as solvents and as high-octane components in fuel.[1]

Safety Information

This compound isomers are flammable liquids.[4] Vapors can form explosive mixtures with air.[4] They are generally considered to be skin and eye irritants.[20] Appropriate safety precautions, such as working in a well-ventilated area and using personal protective equipment, should be taken when handling these compounds.

References

- 1. This compound, all isomers - Hazardous Agents | Haz-Map [haz-map.com]

- 2. 1,2,3-Trimethylbenzene - Wikipedia [en.wikipedia.org]

- 3. 1,2,4-Trimethylbenzene - Wikipedia [en.wikipedia.org]

- 4. 1,3,5-Triethylbenzene - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. RU2072973C1 - Method of synthesis of this compound - Google Patents [patents.google.com]

- 7. 1,2,4-Triethylbenzene | C12H18 | CID 13415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2,3-Triethylbenzene|lookchem [lookchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Cas 877-44-1,1,2,4-TRIETHYLBENZENE | lookchem [lookchem.com]

- 11. 1,2,4-TRIETHYLBENZENE | 877-44-1 [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 1,3,5-TRIETHYLBENZENE(102-25-0) 1H NMR spectrum [chemicalbook.com]

- 14. 1,3,5-Triethylbenzene | C12H18 | CID 7602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Benzene, 1,3,5-triethyl- [webbook.nist.gov]

- 16. series.publisso.de [series.publisso.de]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. 1,3,5-TRIETHYLBENZENE | 102-25-0 [chemicalbook.com]

- 20. ICSC 1362 - 1,2,3-TRIMETHYLBENZENE [inchem.org]

Methodological & Application

Application Notes and Protocols for 1,3,5-Triethylbenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triethylbenzene (B86046) (TEB) is a symmetrically substituted aromatic hydrocarbon that has emerged as a versatile building block and structural scaffold in modern organic synthesis. Its unique steric and electronic properties make it an invaluable tool in supramolecular chemistry, ligand design for catalysis, and as a monomer for advanced polymer synthesis. The C3 symmetry of the TEB core allows for the precise spatial arrangement of functional groups, leading to pre-organized structures that are crucial for molecular recognition and the assembly of complex architectures. These application notes provide an overview of the key uses of 1,3,5-triethylbenzene and detailed protocols for its derivatization and application in several areas of organic synthesis.

Key Applications

The primary applications of 1,3,5-triethylbenzene in organic synthesis include:

-

Supramolecular Scaffolding: The ethyl groups of the TEB core can control the conformation of attached recognition elements, directing them to one face of the aromatic ring. This "steric gearing" effect enhances binding affinities in host-guest chemistry.[1]

-

Ligand Synthesis: TEB serves as a rigid core for the synthesis of tripodal ligands, which are instrumental in the formation of di- and trinucleating metal complexes. These complexes have potential applications in catalysis and materials science.

-

Intermediate for Complex Molecules: As a versatile starting material, TEB can be functionalized to produce a variety of complex organic molecules, including precursors for pharmaceutical compounds and advanced materials.[2]

-

Monomer for Porous Organic Polymers (POPs): Although less common than other monomers, TEB derivatives can be used in Friedel-Crafts polymerization reactions to generate hyper-crosslinked polymers with potential applications in gas storage and separation.

Data Presentation

Binding Affinity of Supramolecular Hosts

The use of 1,3,5-triethylbenzene as a scaffold can significantly influence the binding affinity of supramolecular hosts. The following table summarizes a comparison of binding affinities for hosts based on 1,3,5-triethylbenzene versus 1,3,5-trimethylbenzene scaffolds.

| Entry | Host System | Guest | K (M⁻¹) for Triethylbenzene Host | K (M⁻¹) for Trimethylbenzene Host | Fold Difference | ΔΔG (kcal/mol) |

| 1 | Guanidinium-based receptor | Phenylacetate | 1,100 | 700 | 1.6 | -0.26 |

| 2 | Urea-based receptor | Phenylacetate | 2,300 | 1,400 | 1.6 | -0.28 |

| 3 | Amide-based receptor | Octyl-β-D-glucopyranoside | 1,800 | 1,100 | 1.6 | -0.29 |

| 4 | Squaramide-based receptor | Chloride | 13,000 | 3,100 | 4.2 | -0.85 |

| 5 | Thiourea-based receptor | Phenylacetate | 5,500 | 1,900 | 2.9 | -0.62 |

| 6 | Guanidinium-based receptor | Benzoate | 19,000 | 1,100 | 17.3 | -1.69 |

| 7 | Urea-based receptor | Benzoate | 2,800 | 2,800 | 1.0 | 0.00 |

Data compiled from a comparative study on the effect of scaffolding on binding affinities.[1]

Experimental Protocols

I. Synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene: A Key Intermediate

This four-step synthesis provides a versatile tripodal amine scaffold from 1,3,5-triethylbenzene.

Workflow for the Synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene

Caption: Synthetic pathway from 1,3,5-triethylbenzene to the key tripodal amine intermediate.

Step 1: Synthesis of 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene [2]

-

Materials: 1,3,5-triethylbenzene (10.0 g, 61.6 mmol), paraformaldehyde (11.1 g, 370 mmol), zinc powder (5.0 g, 76 mmol), glacial acetic acid (50 mL), and 33% HBr in acetic acid (50 mL).

-

Procedure:

-

To an oven-dried 250 mL round-bottom flask equipped with a condenser, add zinc powder and glacial acetic acid.

-

Slowly add 33% HBr in acetic acid over 30 minutes with continuous stirring. Stir until the zinc has completely dissolved.

-

Add 1,3,5-triethylbenzene and paraformaldehyde to the reaction mixture.

-

Heat the mixture to 90 °C and stir for 24 hours.

-

Cool the reaction to room temperature and pour it into 200 mL of ice-water.

-

Collect the resulting white precipitate by vacuum filtration, wash with water, and dry under vacuum.

-

-

Yield: Approximately 85-90%.

Step 2: Synthesis of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene [2]

-

Materials: 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene (10.0 g, 22.4 mmol), sodium azide (B81097) (NaN₃, 8.7 g, 134 mmol), and N,N-dimethylformamide (DMF, 100 mL).

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene in DMF.

-

Add sodium azide in one portion and stir the mixture at room temperature for 12 hours.

-

Pour the reaction mixture into 300 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the product as a white solid.

-

-

Yield: Quantitative.

Step 3: Synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene (Staudinger Reduction) [2]

-

Materials: 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene (9.54 g, 29 mmol), triphenylphosphine (B44618) (PPh₃, 45.67 g, 174 mmol), tetrahydrofuran (B95107) (THF, 100 mL), and water (10 mL).

-

Procedure:

-

To a stirred solution of the trisazide in THF, add triphenylphosphine.

-

Add water to the mixture and stir at room temperature until the reaction is complete (monitored by TLC).

-

Remove THF under reduced pressure.

-

Dissolve the residue in CH₂Cl₂ (50 mL) and wash with 1 N HCl (2 x 50 mL).

-

Combine the acidic aqueous phases and wash with ethyl acetate (B1210297) (4 x 50 mL) to remove triphenylphosphine oxide.

-

Basify the aqueous layer with solid NaOH to pH > 12 and extract with CH₂Cl₂ (4 x 50 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford the desired triamine.

-

-

Yield: Approximately 70-75%.

II. Synthesis of a Hyper-crosslinked Porous Organic Polymer

This protocol describes a representative synthesis of a porous organic polymer via Friedel-Crafts alkylation using a monomer structurally related to functionalized 1,3,5-triethylbenzene.

Workflow for Porous Organic Polymer Synthesis

Caption: General workflow for the synthesis of a porous organic polymer via Friedel-Crafts alkylation.

-

Materials: 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene (200 mg, 0.5 mmol), benzene (B151609) (60 mg, 0.75 mmol), anhydrous aluminum chloride (AlCl₃, 500 mg, 3.75 mmol), and dry dichloromethane (B109758) (DCM, 20 mL).

-

Procedure:

-

To a 100 mL flask under a nitrogen atmosphere, add anhydrous AlCl₃, 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, and benzene.

-

Add dry DCM to the flask and stir the mixture at 40 °C for 24 hours.

-